molecular formula C12H14BrNO B3261619 6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde CAS No. 345964-67-2

6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde

Cat. No.: B3261619
CAS No.: 345964-67-2
M. Wt: 268.15 g/mol
InChI Key: CXCNJLPVZRRDNE-UHFFFAOYSA-N
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Description

6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a bromine atom at the 6th position and a carbaldehyde group at the 1st position, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde typically involves the bromination of 4,4-dimethyl-3,4-dihydroquinoline followed by formylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The formylation step often employs reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the carbaldehyde group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylic acid.

    Reduction: 6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the carbaldehyde group play crucial roles in its reactivity and binding affinity, influencing its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde: Lacks the bromine atom, which may result in different reactivity and biological activity.

    6-Chloro-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties and applications.

    6-Bromo-4,4-dimethylquinoline:

Uniqueness

6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde is unique due to the presence of both the bromine atom and the carbaldehyde group, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-bromo-4,4-dimethyl-2,3-dihydroquinoline-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-12(2)5-6-14(8-15)11-4-3-9(13)7-10(11)12/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCNJLPVZRRDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C2=C1C=C(C=C2)Br)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, available in accordance with U.S. Pat. No. 5,089,509, the specification of which is incorporated herein by reference (1.8 g, 7.5 mmol) in 10 mL of formic acid was refluxed for 3 h. The reaction mixture was then cooled to ambient temperature and poured into ice-cold saturated aqueous sodium bicarbonate solution and extracted with diethyl ether (×2). The combined organic phase was dried over anhydrous sodium sulfate, filtered and evaporated in vacuo to a residue which was subjected to flash column chromatography over silica gel (230-400 mesh) using 15-25% ethyl acetate in hexane as the eluent to afford the title compound as a pale yellow solid (1.8 g, 90%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde
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6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde
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6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde
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6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde
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6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde
Reactant of Route 6
6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde

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